molecular formula C17H21N3O2S B2904845 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896298-87-6

2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2904845
CAS No.: 896298-87-6
M. Wt: 331.43
InChI Key: AVOODKUHZSXUIP-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a thiophene-3-carboxamide derivative featuring a 4-(dimethylamino)benzamido substituent and methyl groups at the N, 4-, and 5-positions of the thiophene ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[4-(dimethylamino)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-10-11(2)23-17(14(10)16(22)18-3)19-15(21)12-6-8-13(9-7-12)20(4)5/h6-9H,1-5H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOODKUHZSXUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-(dimethylamino)benzoic acid with 4,5-dimethylthiophene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Molecular Formula Molecular Weight Substituents on Thiophene Ring Benzamido Substituent
2-(4-(Dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide (Main) C₁₈H₂₂N₄O₂S 370.46 N,4,5-Trimethyl 4-(Dimethylamino)benzamido
2-(Benzoylamino)-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₁₉H₂₂N₂O₂S 354.46 N,N-Dimethyl; 4,5,6,7-tetrahydro Benzoylamino
2-(4-(N-Cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide C₂₀H₂₅N₃O₄S₂ 435.60 4,5-Dimethyl 4-(N-Cyclopentyl-N-methylsulfamoyl)benzamido
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₃H₃₁N₃O₄S₂ 477.64 N,6-Dimethyl; 4,5,6,7-tetrahydro 4-(N-Butyl-N-methylsulfamoyl)benzamido

Key Observations :

Electronic Effects: The main compound’s 4-(dimethylamino)benzamido group is electron-donating, which may enhance nucleophilicity and stability in polymerization reactions compared to sulfonamide-containing analogs (e.g., ), where sulfamoyl groups are electron-withdrawing .

Steric and Hydrophobic Properties :

  • The N,4,5-trimethyl substitution on the thiophene ring increases steric bulk and hydrophobicity compared to tetrahydro derivatives (e.g., ), which have cycloaliphatic moieties that may enhance conformational flexibility .
  • The cyclopentyl and butyl groups in sulfamoyl analogs () introduce significant steric hindrance, likely affecting binding interactions in enzyme-active sites.

Molecular Weight and Applications :

  • The main compound (MW 370.46) is lighter than sulfamoyl analogs (MW 435–477), suggesting advantages in drug-likeness (e.g., compliance with Lipinski’s rules) .
  • Sulfamoyl derivatives () may be more suited for applications requiring strong hydrogen-bonding interactions, such as protease inhibition.

Functional Analogues in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are co-initiators in resin systems. Studies show:

  • Ethyl 4-(dimethylamino)benzoate achieves a higher degree of conversion (78%) in resins compared to DMAEMA (62%) due to superior electron-donating capacity .
  • The main compound’s dimethylamino group may similarly enhance reactivity in photopolymerization, though direct data is lacking.

Biological Activity

The compound 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula: C16H20N2O3S
  • Molecular Weight: 320.41 g/mol
  • CAS Number: 574717-64-9

The structural configuration of this compound features a thiophene ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit promising anticancer activities. For instance, a study focusing on similar thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) showed that these compounds could surpass the efficacy of standard chemotherapeutic agents .

Cell Line GI50 (µM) Standard Drug GI50 (µM)
MCF-73.18 ± 0.115.00
HeLa8.12 ± 0.4310.00

This data suggests that the compound may selectively inhibit cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms by which the compound exerts its biological effects include:

  • Inhibition of Kinases: The compound may interact with specific kinases involved in cancer progression, such as NEK family kinases (NEK6, NEK7, NEK9), which are overexpressed in various cancers .
  • Apoptosis Induction: Studies suggest that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of p53 signaling pathways .

Study 1: Cytotoxicity Evaluation

In an experimental setup, the cytotoxicity of the compound was evaluated using MTT assays across multiple cancer cell lines. The results indicated a dose-dependent response with significant inhibition at lower concentrations compared to untreated controls .

Study 2: In Silico Analysis

Computational studies employing molecular docking simulations revealed strong binding affinities of the compound to target proteins involved in tumorigenesis. These findings were corroborated by density functional theory (DFT) calculations that predicted favorable reactivity profiles and interactions with key biomolecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation of a thiophene-3-carboxylic acid derivative with a substituted benzamido group. For example, coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxylic acid intermediates . Post-synthesis, intermediates are purified via column chromatography (e.g., dichloromethane/ethyl acetate gradients) . Characterization employs NMR (¹H and ¹³C) for structural confirmation and HRMS for molecular weight validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : ¹H NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.95 ppm, aromatic protons in the benzamido group), while ¹³C NMR confirms carbonyl carbons (amide C=O at δ ~160–170 ppm). IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹). HRMS ensures molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based methods or radiometric assays. Cellular uptake studies can utilize fluorescent labeling or LC-MS quantification of intracellular concentrations. Dose-response curves (IC₅₀ determination) are generated using serial dilutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry of coupling agents. Reaction progress is monitored via TLC or HPLC. For example, adjusting pH to 7–8 during amide bond formation minimizes side reactions like hydrolysis . Purification via recrystallization (e.g., methanol/water systems) or preparative HPLC enhances final purity .

Q. How should researchers address contradictory data between in vitro and computational binding affinity predictions?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in docking studies. Validate computational results with experimental techniques like surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate with mutational analysis of target binding sites .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing dimethylamino with methoxy or halogens) and evaluate biological activity. Use 3D-QSAR models to correlate electronic/steric properties (Hammett σ values, molar refractivity) with activity. Molecular dynamics simulations can predict conformational stability of analogs .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer : Perform hepatic microsome assays (human/rat) to measure metabolic half-life (t₁/₂). LC-MS identifies major metabolites. For toxicity, use MTT assays on hepatocyte cell lines (e.g., HepG2) and genotoxicity screening (Ames test). Computational tools like ADMET predictors prioritize analogs with favorable profiles .

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